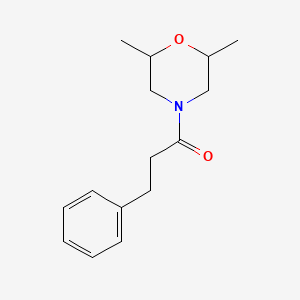
3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Descripción general
Descripción
3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Ring: This step might involve cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with indole structures are often investigated for their potential as neurotransmitter analogs or inhibitors of specific enzymes.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indole ring could play a crucial role in these interactions due to its structural similarity to tryptophan and serotonin.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- 3-(1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The presence of the methoxy group in 3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione might confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-13-6-4-5-12(9-13)21-18(22)10-15(19(21)23)16-11-20-17-8-3-2-7-14(16)17/h2-9,11,15,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNGKIEHTUEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954409.png)

![2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3954420.png)
![N-(2-ethylphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3954423.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B3954425.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3954428.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B3954430.png)
![Ethyl 1-[(4-bromophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B3954435.png)

![4-[2-(benzyloxy)phenyl]-6-methylpyrimidin-2-amine](/img/structure/B3954468.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B3954470.png)
![2-(2-methylphenoxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3954487.png)

